molecular formula C12H11BrF3NO B1449223 4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide CAS No. 1508181-18-7

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide

Cat. No. B1449223
CAS RN: 1508181-18-7
M. Wt: 322.12 g/mol
InChI Key: FLUDXBWURPFZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide (4-BCTB) is a novel compound with a wide range of applications in scientific research. It is a synthetic compound with a unique structure that provides a number of advantages for laboratory experiments.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group, which is present in “4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide”, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and their derivatives are used in the agrochemical industry for the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethyl groups are also found in many pharmaceutical ingredients . Several TFMP derivatives are used in the pharmaceutical industry, with five pharmaceutical products containing the TFMP moiety having been granted market approval .

Veterinary Applications

In addition to human medicine, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Other Compounds

“4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide” can be used in the synthesis of other compounds. For example, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .

Development of FDA-Approved Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Research and Clinical Trials

Many candidates containing the trifluoromethyl group are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

properties

IUPAC Name

4-bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-10-5-4-7(6-9(10)12(14,15)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUDXBWURPFZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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